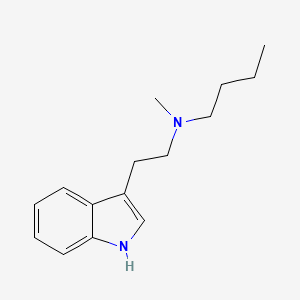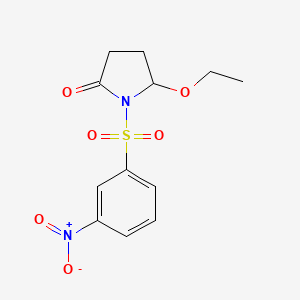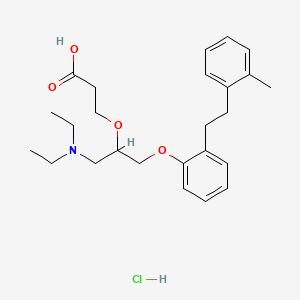
Propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride is a complex organic compound. It is characterized by its intricate molecular structure, which includes a propanoic acid backbone, a diethylamino group, and a phenoxyethoxy moiety. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride typically involves multiple steps:
Formation of the Phenoxyethoxy Intermediate: This step involves the reaction of a phenol derivative with an ethylene oxide derivative under basic conditions to form the phenoxyethoxy intermediate.
Introduction of the Diethylamino Group: The intermediate is then reacted with diethylamine in the presence of a suitable catalyst to introduce the diethylamino group.
Formation of the Propanoic Acid Derivative: The final step involves the reaction of the diethylamino intermediate with a propanoic acid derivative under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl and ethyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group in the propanoic acid moiety, potentially forming alcohol derivatives.
Substitution: The compound may undergo substitution reactions, especially at the diethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.
Medicine
In medicine, the compound could be investigated for its pharmacological properties, including potential therapeutic effects or as a lead compound for drug development.
Industry
In industry, the compound might be used in the development of new materials or as a specialty chemical in various applications.
Mécanisme D'action
The mechanism of action of propanoic acid, 3-(1-((diethylamino)methyl)-2-(2-(2-(2-methylphenyl)ethyl)phenoxy)ethoxy)-, hydrochloride would depend on its specific biological target. Generally, such compounds might interact with receptors or enzymes, modulating their activity and leading to various biological effects. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoic acid derivatives: Compounds with similar propanoic acid backbones.
Phenoxyethoxy derivatives: Compounds containing the phenoxyethoxy moiety.
Diethylamino derivatives: Compounds with the diethylamino group.
Uniqueness
What sets this compound apart is the combination of these functional groups in a single molecule, which may confer unique chemical and biological properties
Propriétés
Numéro CAS |
86819-31-0 |
|---|---|
Formule moléculaire |
C25H36ClNO4 |
Poids moléculaire |
450.0 g/mol |
Nom IUPAC |
3-[1-(diethylamino)-3-[2-[2-(2-methylphenyl)ethyl]phenoxy]propan-2-yl]oxypropanoic acid;hydrochloride |
InChI |
InChI=1S/C25H35NO4.ClH/c1-4-26(5-2)18-23(29-17-16-25(27)28)19-30-24-13-9-8-12-22(24)15-14-21-11-7-6-10-20(21)3;/h6-13,23H,4-5,14-19H2,1-3H3,(H,27,28);1H |
Clé InChI |
YTKXMQRDOMZLHZ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CC(COC1=CC=CC=C1CCC2=CC=CC=C2C)OCCC(=O)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


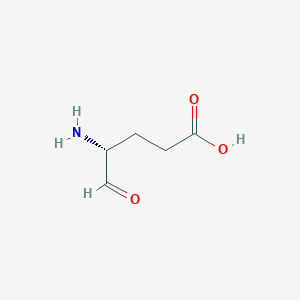
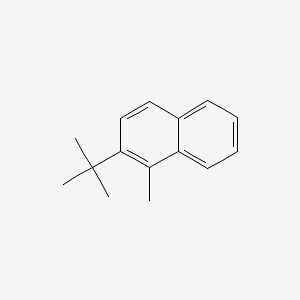
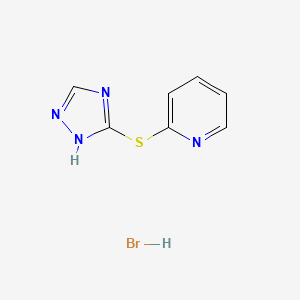
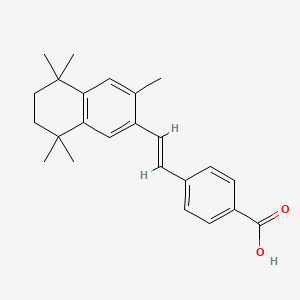
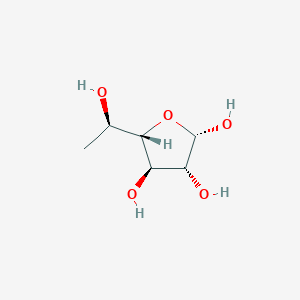
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-N-(6-aminohexyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxamide](/img/structure/B12707362.png)
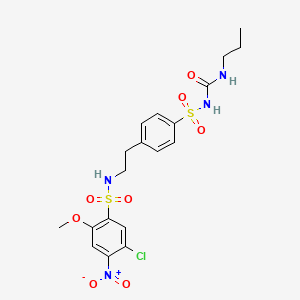

![Heptadecafluoro-1-[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl)oxy]nonene](/img/structure/B12707373.png)


